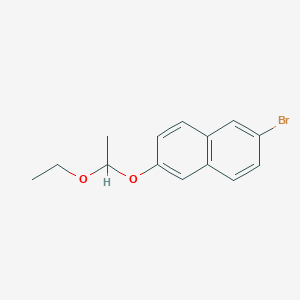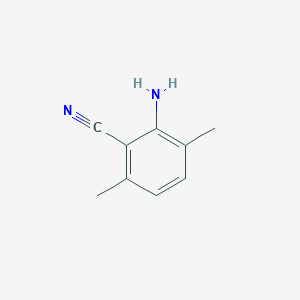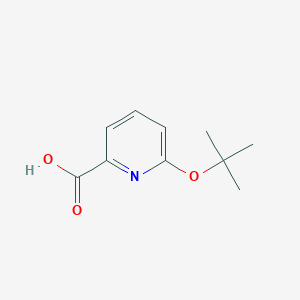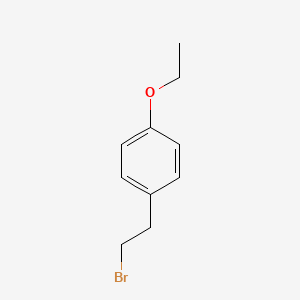![molecular formula C12H12BrNS B1291930 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine CAS No. 937796-02-6](/img/structure/B1291930.png)
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine is an organic compound that features a bromothiophene moiety attached to a phenyl ring, which is further connected to a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothiophene and 4-bromophenylmethanamine.
Suzuki Coupling Reaction: The 3-bromothiophene undergoes a Suzuki coupling reaction with 4-bromophenylmethanamine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Bromothiophene: A precursor in the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine.
4-Bromophenylmethanamine: Another precursor used in the synthesis.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the presence of both a bromothiophene and a phenylmethanamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWWPQIUYWZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640460 |
Source


|
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-02-6 |
Source


|
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
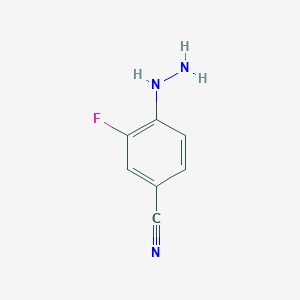
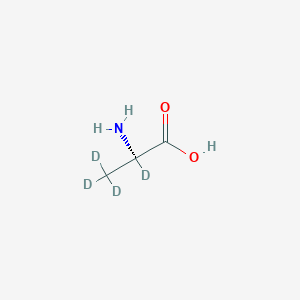


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
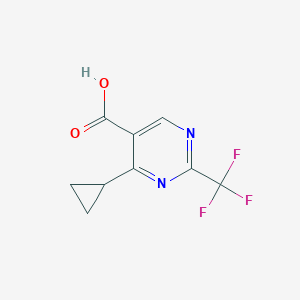
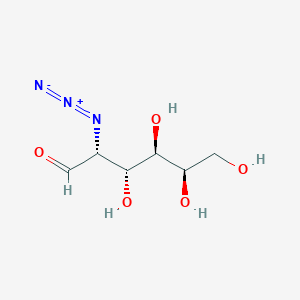

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)
